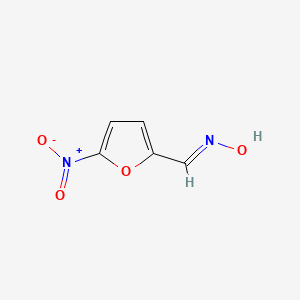
Nifuroxime
Descripción general
Descripción
Nifuroxime is a C-nitro compound, a member of furans and an aldoxime.
Aplicaciones Científicas De Investigación
Análisis electroquímico
Nifuroxime se ha utilizado en análisis electroquímico a través de técnicas como la voltametría cíclica y la voltametría de pulso diferencial. Estos métodos se emplean tanto en electrodos de carbono vítreo desnudos como modificados con ADN. La reducción de this compound en electrodos modificados con ADN da como resultado un pico bien definido, que no se observa en superficies desnudas . Esta aplicación es significativa en química analítica para detectar y cuantificar this compound en diversas muestras.
Preparaciones farmacéuticas
En la investigación farmacéutica, this compound se analiza mediante métodos espectrofotométricos para determinar su presencia en formulaciones farmacéuticas. Estos métodos no requieren pasos de separación preliminares, lo que los hace eficientes para la determinación simultánea de this compound y otros compuestos en sus preparaciones farmacéuticas .
Espectrometría de masas
El espectro de masas de this compound se ha registrado y analizado, proporcionando datos valiosos para los investigadores. Los datos del espectro de masas se pueden utilizar para identificar y caracterizar el compuesto en mezclas complejas, lo que es crucial para aplicaciones en ciencias forenses y pruebas de drogas .
Análisis de extracción secuencial por inyección (SISA)
El comportamiento del compuesto se ha estudiado utilizando SISA, que compara los métodos voltamétricos estacionarios con el análisis de extracción secuencial por inyección. Esta técnica, particularmente cuando se utiliza con electrodos modificados con ADN, facilita la regeneración de la superficie del electrodo, reduciendo los efectos de acumulación y memoria. Amplía el rango de detección lineal y reduce el límite de detección, mejorando la sensibilidad del análisis .
Bioelectroquímica
La interacción de this compound con electrodos modificados con ADN sugiere aplicaciones potenciales en bioelectroquímica. La optimización de los procesos de pre-concentración en la superficie modificada con ADN conduce a respuestas de corriente voltamétrica mejoradas, lo que podría ser beneficioso para estudiar sistemas y procesos biológicos .
Análisis de estructura química
Se ha dilucidado la estructura química detallada de this compound, incluido su peso molecular y su InChI estándar de la IUPAC. Esta información es esencial para los investigadores en el campo de la síntesis y el diseño químico, ya que permite la exploración de análogos estructurales y derivados .
Mecanismo De Acción
Target of Action
Nifuroxime is an anti-infective agent used in protozoal and fungal infections
Mode of Action
It is believed to occur by the activation of nitroreductase enzymes that produce reactive metabolites with a series of deleterious effects on the causative organisms of the infections it treats .
Biochemical Pathways
It is known that nitrofuran derivatives like this compound can reduce parasite dehydrogenase activity , which could potentially disrupt the energy production of the microorganisms and lead to their death.
Pharmacokinetics
These properties play a crucial role in the drug’s bioavailability and overall effectiveness
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. The production of reactive metabolites through the activation of nitroreductase enzymes can lead to a series of deleterious effects on the microorganisms, ultimately leading to their death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific studies on this compound are lacking, it is known that factors such as pH, temperature, and the presence of other substances can affect the action of many drugs
Análisis Bioquímico
Biochemical Properties
Nifuroxime plays a significant role in biochemical reactions due to its nitrofuran structure. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with nitroreductase enzymes, which reduce the nitro group of this compound, leading to the formation of reactive intermediates . These intermediates can form covalent bonds with cellular macromolecules, leading to their inactivation or modification. This compound also interacts with dehydrogenase enzymes, reducing their activity and affecting cellular respiration .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to sensitize hypoxic cells to ionizing radiation, making it a potential radiosensitizer . This effect is particularly significant in tumor cells, where hypoxic conditions often prevail. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It can induce oxidative stress, leading to the activation of stress response pathways and changes in gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its reduction by nitroreductase enzymes to form reactive intermediates . These intermediates can bind to DNA, proteins, and other cellular macromolecules, leading to their inactivation or modification. This compound can inhibit dehydrogenase enzymes, reducing cellular respiration and energy production . Additionally, it can induce oxidative stress, leading to the activation of stress response pathways and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of reducing agents . Over time, this compound can degrade, leading to a decrease in its efficacy. Long-term exposure to this compound can result in adaptive responses in cells, such as the upregulation of stress response pathways and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively sensitize hypoxic cells to ionizing radiation without causing significant toxicity . At high doses, this compound can induce toxic effects, such as oxidative stress, DNA damage, and cell death . Threshold effects have been observed, where a certain dose is required to achieve the desired radiosensitizing effect .
Metabolic Pathways
This compound is primarily metabolized by nitroreductase enzymes, leading to the formation of reactive intermediates . These intermediates can undergo further metabolism, resulting in the formation of various metabolites. The metabolic pathways of this compound involve reduction, oxidation, and conjugation reactions . The metabolites of this compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It can cross the blood-brain barrier and the placenta, indicating its ability to reach various tissues . This compound primarily binds to albumin in the plasma, affecting its distribution and localization . The transporters and binding proteins involved in the transport and distribution of this compound play a crucial role in determining its efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . This compound can localize to various cellular compartments, such as the cytoplasm, nucleus, and mitochondria . Its activity and function can be affected by its localization, with different effects observed in different compartments . Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles, influencing its efficacy and toxicity .
Propiedades
IUPAC Name |
N-[(5-nitrofuran-2-yl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c8-6-3-4-1-2-5(11-4)7(9)10/h1-3,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBKFATYSVLSSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50904488 | |
| Record name | 5-Nitrofurfuraldehyde oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
555-15-7, 6236-05-1 | |
| Record name | 5-Nitrofurfural oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=555-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitrofurfuraldehyde oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nifuroxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.772 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-nitro-2-furaldehyde oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.258 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of nifuroxime?
A1: this compound is a nitrofuran derivative with antibacterial and antifungal properties. While its exact mechanism of action remains incompletely understood, research suggests that it acts as a radiosensitizer, primarily targeting hypoxic cells. [] It is proposed that this compound enhances the formation of DNA strand breaks in hypoxic cells when exposed to radiation. []
Q2: How does the reduction of this compound relate to its biological activity?
A2: this compound, like other nitroheterocyclic compounds, undergoes metabolic reduction. This reduction process appears to be correlated with its cytotoxicity, DNA-damaging capabilities, and mutagenic potential. [] Faster reduction rates are generally associated with higher toxicity.
Q3: Does this compound affect aerobic cells differently than hypoxic cells?
A3: Research indicates that this compound exhibits selective toxicity towards hypoxic cells, leaving aerobic cells relatively unaffected. [] This selectivity makes it potentially useful for targeting hypoxic tumor cells in cancer treatment.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C5H4N2O4, and its molecular weight is 156.09 g/mol.
Q5: Are there any spectroscopic data available for this compound?
A5: Yes, spectroscopic studies, including pulse radiolysis, UV-Vis spectrophotometry, and electrochemical techniques like cyclic voltammetry and polarography, have been conducted on this compound. [, , ] These studies provide insights into its redox properties, radical formation, and interactions with other molecules.
Q6: Are there any specific material compatibility concerns with this compound?
A6: While the research papers provided do not explicitly discuss material compatibility beyond light and alkali sensitivity, it's essential to consider potential interactions with other substances during formulation and storage.
Q7: Are there any structural modifications known to influence the activity of this compound?
A7: While specific structural modifications are not extensively discussed in the provided research, it's known that electron affinity plays a crucial role in the activity of nitroheterocyclic compounds, including this compound. [, ] Modifications altering electron affinity would likely influence its radiosensitizing properties.
Q8: Are there any known mechanisms of resistance to this compound?
A8: Research suggests that resistance to nitrofurans, including this compound, might be linked to mutations affecting DNA repair mechanisms in bacteria. [] Additionally, the loss of a 46.7 kb circular DNA molecule was associated with this compound sensitivity in Fusarium oxysporum. []
Q9: What are the known toxicological properties and safety profiles of this compound?
A9: While this compound is generally considered safe for topical applications, potential toxicity concerns, particularly with systemic exposure, have been raised. Research suggests that its metabolic reduction can lead to cytotoxic and potentially carcinogenic intermediates. []
Q10: What analytical methods are commonly used to characterize and quantify this compound?
A10: Several analytical techniques have been employed to study this compound, including:
- Spectrophotometry: For quantitative analysis, particularly in pharmaceutical formulations. [, , ]
- Chromatography: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used for separation and quantification, particularly in complex mixtures. [, , ]
- Electrochemical techniques: Cyclic voltammetry and polarography provide insights into its redox properties and reduction mechanisms. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


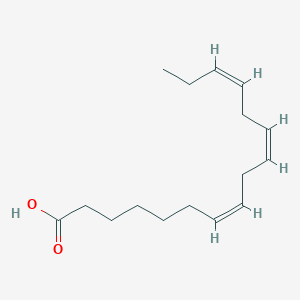
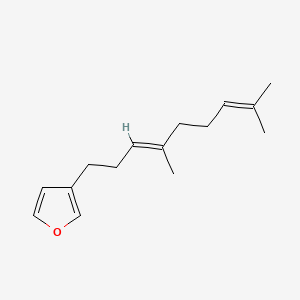

![4-Chloro-[2-(4-Pyridinyl)-1-butenyl]phenol](/img/structure/B1239639.png)
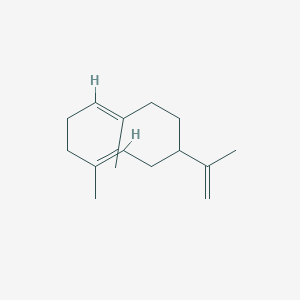
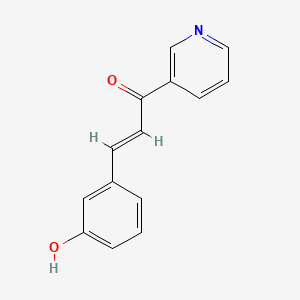
![(4E)-2-[(E)-2-(4-chlorophenyl)ethenyl]-4-(furan-2-ylmethylidene)-1,3-oxazol-5-one](/img/structure/B1239643.png)
![2-methoxy-5-[(E)-prop-1-enyl]benzenesulfonic acid](/img/structure/B1239644.png)
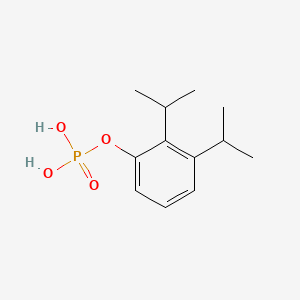
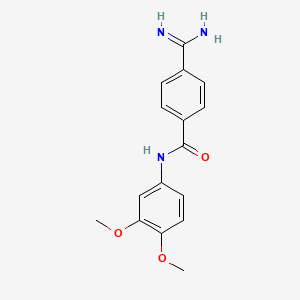


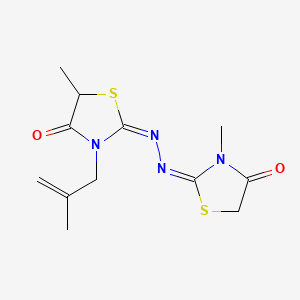
![(2R)-2-[[(3S)-3-[2-[[(2S)-2-[(2S,3R,4R,5R)-2-Acetamido-1,4,5,6-tetrahydroxyhexan-3-yl]oxypropanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-6,7-diamino-7-oxoheptanoic acid](/img/structure/B1239653.png)
